molecular formula C9H13N3 B121515 5,6,7,8-Tetrahydroquinoline-3,4-diamine CAS No. 151224-98-5

5,6,7,8-Tetrahydroquinoline-3,4-diamine

Cat. No.: B121515
CAS No.: 151224-98-5
M. Wt: 163.22 g/mol
InChI Key: BKZFAIYIAGITSG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-3,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

151224-98-5

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-3,4-diamine

InChI

InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)

InChI Key

BKZFAIYIAGITSG-UHFFFAOYSA-N

SMILES

C1CCC2=NC=C(C(=C2C1)N)N

Canonical SMILES

C1CCC2=NC=C(C(=C2C1)N)N

Synonyms

3,4-Quinolinediamine, 5,6,7,8-tetrahydro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.00 g of Compound 4 obtained in the above step (4) and 12.9 g of Raney nickel in methanol is hydrogenated at ordinary temperature under atmospheric pressure. The catalyst is filtered off, and the filtrate is concentrated in vacuo to remove the solvent. The residue is chromatographed on an alumina column, eluting with 5% methanol/chloroform. The product is recrystallized from methylene chloride-ethyl acetate to give 3.37 g of the titled compound (IIla) as crystals. Yield: 86%
Name
Compound 4
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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